molecular formula C7H12O4 B045585 (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 60456-21-5

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B045585
CAS No.: 60456-21-5
M. Wt: 160.17 g/mol
InChI Key: DOWWCCDWPKGNGX-YFKPBYRVSA-N
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Description

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with the molecular formula C7H12O4. It is commonly used as a chiral building block in organic synthesis due to its unique stereochemistry and reactivity. This compound is also known by its synonym, α,β-isopropylidene-L-glyceric acid methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of L-glyceraldehyde acetonide with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and enantiomeric purity. The reaction is typically carried out in a continuous flow reactor to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its role as a chiral auxiliary in asymmetric synthesis. The compound’s stereochemistry influences the formation of chiral centers in the target molecules, thereby enhancing the enantiomeric purity of the final products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the (S)-methyl compound, used in similar applications but with opposite stereochemistry.

    2,2-dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an ester group.

    2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde: A compound with an aldehyde group instead of an ester group.

Uniqueness

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry, which makes it highly valuable in asymmetric synthesis. Its ability to act as a chiral building block and influence the formation of chiral centers in target molecules sets it apart from other similar compounds .

Properties

IUPAC Name

methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWCCDWPKGNGX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357404
Record name (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60456-21-5
Record name Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60456-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate in the context of this research?

A1: This compound serves as the starting material in the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD) []. DPD is a crucial precursor to autoinducer-2 (AI-2), a signaling molecule involved in bacterial interspecies communication. The researchers used this synthetic pathway to produce enantiomerically pure DPD, enabling them to study its biological activity and role in bacterial signaling.

Q2: Why is the synthesis of DPD important for understanding bacterial communication?

A2: DPD is produced by many bacterial species and spontaneously cyclizes into AI-2 []. Having access to synthetic DPD allows researchers to:

  • Validate the biological activity of synthetic DPD: The study confirmed the activity of their synthesized DPD using a Vibrio harveyi bioassay and by rescuing the AI-2 regulated lsr operon expression in a Salmonella typhimurium luxS mutant [].

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